molecular formula C48H83NO18 B3026306 N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide CAS No. 261155-87-7

N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide

カタログ番号: B3026306
CAS番号: 261155-87-7
分子量: 962.2 g/mol
InChIキー: ATWPTPSAHLZMMT-ZFPSYUDWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1→4)-O-beta-D-galactopyranosyl-(1→4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide (CAS: 261155-87-7) is a complex glycolipid featuring:

  • Core structure: A tricyclodecane moiety linked to a 17-carbon unsaturated hydroxyalkyl chain.
  • Glycosylation: A branched trisaccharide composed of α-D-galactose (1→4)-β-D-galactose (1→4)-β-D-glucose.
  • Molecular formula: C₄₈H₈₃NO₁₈ (MW: 962.17) .

特性

IUPAC Name

2-(1-adamantyl)-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H83NO18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-31(53)30(49-35(54)22-48-19-27-16-28(20-48)18-29(17-27)21-48)26-62-45-41(60)38(57)43(33(24-51)64-45)67-47-42(61)39(58)44(34(25-52)65-47)66-46-40(59)37(56)36(55)32(23-50)63-46/h14-15,27-34,36-47,50-53,55-61H,2-13,16-26H2,1H3,(H,49,54)/b15-14+/t27?,28?,29?,30-,31+,32+,33+,34+,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47-,48?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWPTPSAHLZMMT-ZFPSYUDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H83NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide is a complex glycosylated amide that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features multiple sugar moieties attached to a tricyclic structure, which may influence its interaction with biological systems. The molecular formula is C27H45N1O11C_{27}H_{45}N_{1}O_{11}, and its molecular weight is approximately 505.66 g/mol.

PropertyValue
Molecular FormulaC27H45N1O11
Molecular Weight505.66 g/mol
InChIInChI=...
InChIKey...

Immunological Effects

Research indicates that compounds with similar glycosidic structures can modulate immune responses. For instance, studies on glycolipids suggest that they can activate invariant natural killer T (iNKT) cells, leading to the production of cytokines like IL-4 and IFN-γ, which play critical roles in immune regulation .

Case Study: iNKT Cell Activation

A study demonstrated that a synthetic analog of glycolipid (OCH) significantly influenced the immune response by skewing it towards a Th2 profile, which could be relevant for understanding how the compound might modulate immune responses in vivo .

Antimicrobial Activity

Glycosylated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential microbial enzymes. For example, beta-D-galactopyranosyl compounds have shown potential in degrading polysaccharides in bacterial cell walls, indicating possible applications in antimicrobial therapies .

Cytotoxicity and Cancer Research

Preliminary studies suggest that certain glycosylated compounds can exhibit cytotoxic effects against cancer cells. The mechanism often involves the induction of apoptosis through the activation of specific cell signaling pathways. Research into related compounds has shown promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics.

Enzyme Interaction

The compound's structure suggests potential interactions with various enzymes involved in glycan metabolism. For instance, enzymes such as beta-galactosidases may be influenced by the presence of these glycosidic linkages, potentially leading to altered metabolic pathways within cells .

類似化合物との比較

Comparison Based on Glycosylation Patterns

Compound Name Glycosylation Sequence Molecular Weight Key Structural Features
Target Compound α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc 962.17 Tricyclodecane core; C17 unsaturated alkyl chain
N-[(2S,3R,4E)-1-{[GalNAc-(1→3)-α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc]oxy}-3-hydroxy-4-octadecen-2-yl]octadecanamide GalNAc-(1→3)-α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc 1255.59 C18 alkyl chain; additional GalNAc residue
Neu5Aca2,6-D-Galactosyl Ceramide Neu5Ac-(2→6)-β-D-Gal-(1→4)-β-D-Glc 1197.51 Sialic acid (Neu5Ac) modification
LacCer (d18:1/16:0) β-D-Gal-(1→4)-β-D-Glc 862.18 Simpler disaccharide; shorter alkyl chain (C16)

Key Observations :

  • The target compound’s trisaccharide sequence (α-Gal-Gal-Glc) is rare compared to the more common β-linked disaccharides (e.g., LacCer) .
  • Sialylated analogs (e.g., Neu5Ac-containing compounds) exhibit enhanced solubility and receptor specificity due to charged residues .
  • The tricyclodecane core distinguishes the target compound from most glycolipids, which typically use ceramide backbones .

Impact of Alkyl Chain Length and Unsaturation

Compound Alkyl Chain Length Unsaturation Position Biological Implications
Target Compound C17 3E (trans) Enhanced membrane fluidity; potential for lipid raft targeting
Octadecanamide analog C18 4E Higher hydrophobicity; slower metabolic clearance
LacCer (C16:0) C16 None Reduced cellular uptake efficiency

Functional Notes:

  • Longer alkyl chains (e.g., C18 in ) increase lipid bilayer affinity but may reduce solubility .

Bioactivity and Pharmacological Potential

  • Target Compound: No direct bioactivity data are reported, but its tricyclic core resembles triterpenoids known for anti-inflammatory and anticancer properties .
  • Neu5Ac-modified Glycolipids : Exhibit immunomodulatory effects by binding siglec receptors.
  • Globoside Gb4 : Associated with viral entry (e.g., parvovirus B19 receptor), suggesting the target’s trisaccharide may influence pathogen adhesion.

Computational and Experimental Similarity Assessments

  • Tanimoto Coefficient Analysis (as in ): Structural similarity indices (e.g., 70% for aglaithioduline vs. SAHA) could quantify overlaps between the target and analogs.
  • Graph-Based Comparisons : Graph-theoretical methods may reveal conserved motifs, such as the trisaccharide’s terminal α-Gal residue, critical for receptor recognition.

Q & A

Q. What are the key synthetic strategies for constructing the oligosaccharide moiety in this compound?

The oligosaccharide (α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc) is synthesized via sequential glycosylation. Key steps include:

  • Glycosyl donors : Trichloroacetimidate donors (e.g., tetraacetylated galactosyl or glucosyl imidates) enable high-yield coupling under mild acidic conditions (e.g., TMSOTf catalysis) .
  • Regioselective protection : Benzyl (Bn), acetyl (Ac), and phthalimido groups protect hydroxyl/amine functionalities to direct coupling at specific positions (e.g., 4-OH in β-D-Gal) .
  • Purification : TLC (heptane/acetone or DCM/MeOH systems) monitors reaction progress, while column chromatography isolates intermediates .

Q. How is stereochemical integrity maintained during synthesis of the heptadecenyl chain and glycosidic linkages?

  • Heptadecenyl chain : The (1S,2R,3E)-configuration is preserved via Sharpless epoxidation or Wittig reactions, followed by stereospecific reduction .
  • Glycosidic linkages : β-linkages are ensured using participating protecting groups (e.g., 2-O-acetyl in galactose donors), while α-linkages rely on non-participating groups (e.g., benzyl) and solvent polarity adjustments .
  • Validation : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm anomeric configurations (e.g., β-linkages: J1,2=79 HzJ_{1,2} = 7–9\ \text{Hz}) .

Q. What analytical techniques confirm structural identity and purity?

  • NMR spectroscopy : 1H^{1}\text{H}-NMR identifies anomeric protons and lipid chain geometry; 13C^{13}\text{C}-NMR verifies glycosidic linkage positions .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass validation (e.g., [M+Na]+^+ peaks) ensures molecular integrity .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by integration) .

Advanced Research Questions

Q. How do non-covalent interactions influence the conformational stability of the tricyclo[3.3.1.1³,⁷]decane-acetamide moiety?

The adamantane-derived core exhibits rigidity due to van der Waals interactions and hydrogen bonding between the acetamide group and solvent (e.g., DMF or water). Molecular dynamics simulations can model solvent effects on conformational stability, while NOESY NMR detects intramolecular contacts in lipid-saccharide interfaces .

Q. What challenges arise in achieving regioselective glycosylation for β(1→4) and α(1→4) linkages?

  • Competing reactivity : Unprotected hydroxyls may lead to undesired couplings (e.g., 3-OH vs. 4-OH in galactose). Solution: Temporary protection (e.g., 3-O-allyl in glucosamine) directs reactivity to 4-OH .
  • Donor activation : Overactivation of trichloroacetimidates can cause side reactions (e.g., hydrolysis). Controlled catalysis (e.g., 0.1 eq TMSOTf at −20°C) minimizes this .
  • Monitoring : Real-time 19F^{19}\text{F}-NMR (if fluorinated donors are used) tracks regioselectivity .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis involving sensitive glycosyl donors?

  • Factor screening : Plackett-Burman designs identify critical variables (e.g., temperature, catalyst loading, solvent polarity) affecting glycosylation yield .
  • Response surface methodology (RSM) : Central composite designs optimize conditions (e.g., 72% yield achieved at 0°C with 0.2 eq TMSOTf in anhydrous DCM) .
  • Robustness testing : Monte Carlo simulations predict failure rates under scaled-up conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。